N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11191438
InChI: InChI=1S/C20H24N2O3S/c1-16(23)21-19-7-9-20(10-8-19)26(24,25)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,23)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide

CAS No.:

Cat. No.: VC11191438

Molecular Formula: C20H24N2O3S

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide -

Specification

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
IUPAC Name N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]acetamide
Standard InChI InChI=1S/C20H24N2O3S/c1-16(23)21-19-7-9-20(10-8-19)26(24,25)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,23)
Standard InChI Key FJXPGKRFFQUOCN-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3

Introduction

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that belongs to the class of sulfonamides. It is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a phenyl ring via a sulfonyl group, and an acetamide group attached to the phenyl ring. This compound is not extensively documented in the available literature, but its structural components suggest potential applications in pharmaceutical research, particularly in the development of compounds with specific biological activities.

Synthesis and Preparation

The synthesis of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves several steps, including the formation of the sulfonyl linkage and the attachment of the acetamide group. The specific synthesis route may vary depending on the availability of starting materials and the desired yield. Generally, such compounds are prepared through reactions involving sulfonyl chlorides and amines.

Synthesis Steps

  • Preparation of Sulfonyl Chloride: The first step involves preparing the sulfonyl chloride derivative from the corresponding sulfonic acid.

  • Reaction with Amine: The sulfonyl chloride reacts with an amine (in this case, a benzylpiperidine derivative) to form the sulfonyl linkage.

  • Acetamide Formation: The phenyl ring is then reacted with an acetylating agent to introduce the acetamide group.

Biological Activity and Potential Applications

Compounds with similar structures, such as N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, have shown affinity for sigma receptors, which are involved in various neurological processes . While specific biological activity data for N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide is not available, its structural components suggest potential applications in neuropharmacology or as radiotracers for imaging studies.

Potential Applications Table

ApplicationDescription
NeuropharmacologyPotential affinity for sigma receptors or other neurological targets
Imaging StudiesPossible use as radiotracers due to structural similarity with known sigma receptor ligands

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